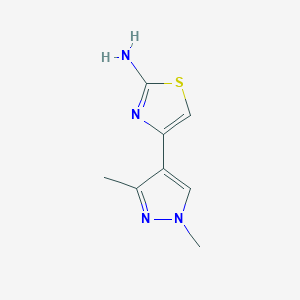

4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine

Übersicht

Beschreibung

The compound 4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine is a heterocyclic molecule that features both pyrazole and thiazole rings. This type of compound is of interest due to its potential biological activity and its use as a building block in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the reaction of Appel salt with 1H-pyrazol-5-amines has been shown to yield pyrazolo[3,4-d]thiazoles under certain conditions, which suggests a potential synthetic route for the target compound . Additionally, the synthesis of 3,5-dimethyl-1H-pyrazole derivatives has been reported, which could be relevant to the synthesis of the dimethylated pyrazole moiety in the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography. For example, the structure of 4,6-dimethyl-6H-pyrazolo[3,4-c]isothiazole-3-carbonitrile, a compound with a similar pyrazole and isothiazole framework, has been resolved, providing insights into the potential geometry and conformation of the target compound .

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, indicating that the pyrazole moiety can undergo various chemical transformations. For example, the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines leads to the formation of 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles . This suggests that the pyrazole ring in the target compound may also be amenable to chemical modifications through similar reactions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles have been described, which may share similar intermolecular interactions and crystal packing with the target compound . The stability of tautomeric forms of related compounds has also been assessed using DFT calculations, which could be relevant for understanding the tautomeric preferences of the target compound .

Relevant Case Studies

The provided papers do not include specific case studies on the target compound. However, the biological activity of similar compounds has been evaluated, such as the discovery of potent and selective JAK2 inhibitors where thiazol-2-yl amine was used as an isosteric replacement for pyrazol-3-yl amine . This indicates that the target compound may also have potential applications in the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

A study by Yuvaraj et al. (2014) focused on the synthesis of various compounds including 3-{substituted 1,3-thiazol-5-yl}-1-substituted 1H-pyrazole-4-carboxylates, which were evaluated for their anti-inflammatory activity and showed promising results. This highlights the potential application of such compounds in medicinal chemistry and drug development (Yuvaraj et al., 2014).

Structural Studies and Polymorphism

Research by Böck et al. (2020) delved into the structural characterization of polymorphs and derivatives of 2-aminothiazoles. They examined the different intermolecular hydrogen bonding patterns and crystal structures, which is crucial for understanding the physical and chemical properties of such compounds (Böck et al., 2020).

Biological Activity Analysis

Al-Smaisim (2012) explored the synthesis of 3,5-dimethyl-1H-pyrazole derivatives, which were then screened for antibacterial activity. This study suggests the significance of these compounds in developing new antibacterial agents (Al-Smaisim, 2012).

Application in Material Science

Lu and Xia (2016) described the multi-stimuli response of novel molecules related to 1,3-thiazol-2-amine derivatives, showcasing their potential use in security ink applications. This research opens avenues for these compounds in material sciences, particularly in the development of responsive materials (Lu & Xia, 2016).

Heterocyclic Compound Synthesis

Koyioni et al. (2014) worked on the synthesis of fused 1,2,4-dithiazines and 1,2,3,5-trithiazepines, which demonstrates the versatility of 1,3-thiazol-2-amine derivatives in synthesizing complex heterocyclic structures. This is particularly relevant in the field of organic chemistry and pharmaceuticals (Koyioni et al., 2014).

Antifungal and Antibacterial Potentials

A study by Jafar et al. (2017) demonstrated the antifungal effect of some derivatives of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine, which included heterocyclic compounds. This highlights the importance of these compounds in developing new antifungal agents (Jafar et al., 2017).

Wirkmechanismus

Target of Action

The primary targets of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .

Mode of Action

The compound interacts with its targets by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is crucial for the biosynthesis of carotenoids . By inhibiting HPPD, the compound disrupts the normal functioning of the target organisms, leading to their death .

Biochemical Pathways

The inhibition of HPPD affects the carotenoid biosynthesis pathway . Carotenoids are important for the survival of the target organisms as they protect against oxidative stress and contribute to the organisms’ structural integrity . The disruption of this pathway leads to the death of the organisms .

Pharmacokinetics

The compound’s molecular weight of 19426 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The compound has shown superior antipromastigote activity against Leishmania aethiopica, with an IC50 value of 0.018 . This means it is more effective than standard drugs like miltefosine and amphotericin B deoxycholate . Furthermore, the compound has demonstrated significant suppression effects against Plasmodium berghei .

Eigenschaften

IUPAC Name |

4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S/c1-5-6(3-12(2)11-5)7-4-13-8(9)10-7/h3-4H,1-2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZMMNWMHWSUPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C2=CSC(=N2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327938 | |

| Record name | 4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808605 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

956364-00-4 | |

| Record name | 4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine](/img/structure/B3002669.png)

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B3002682.png)

![6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3002683.png)

![N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B3002690.png)